

Navigating the Spectroscopic Landscape of 3-(Diphenylphosphino)-1-propylamine: A Technical Guide

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Compound of Interest

Compound Name: 3-(Diphenylphosphino)-1-propylamine

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Abstract

3-(Diphenylphosphino)-1-propylamine is a bifunctional organophosphorus compound of significant interest in coordination chemistry and catalysis, serving as a versatile P,N-bidentate ligand. Its ability to form stable chelate complexes with a variety of transition metals makes it a valuable building block in the design of catalysts for cross-coupling reactions, hydrogenation, and other organic transformations.^[1] A thorough understanding of its structural and electronic properties, as elucidated by spectroscopic techniques, is paramount for its effective application. This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data of **3-(diphenylphosphino)-1-propylamine**, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Molecular Architecture and Its Spectroscopic Signature

The unique reactivity and coordination behavior of **3-(diphenylphosphino)-1-propylamine** stem from the interplay of its constituent functional groups: the electron-rich diphenylphosphino moiety and the nucleophilic primary amine. This combination allows for strong, yet flexible, coordination to metal centers. Spectroscopic analysis is the cornerstone of confirming the

identity, purity, and electronic environment of this ligand. This guide will delve into the nuances of its ^1H , ^{13}C , and ^{31}P NMR, and IR spectra, explaining the causality behind the observed signals.

The molecular structure of **3-(diphenylphosphino)-1-propylamine** is depicted below. The numbering scheme presented will be used for the assignment of NMR signals throughout this guide.

Figure 1. Molecular structure and atom numbering of **3-(Diphenylphosphino)-1-propylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of **3-(diphenylphosphino)-1-propylamine**. The presence of magnetically active nuclei (^1H , ^{13}C , and ^{31}P) provides a detailed map of the molecular framework.

Experimental Protocol: NMR Spectrum Acquisition

To ensure data integrity and reproducibility, a standardized protocol for NMR analysis is essential.

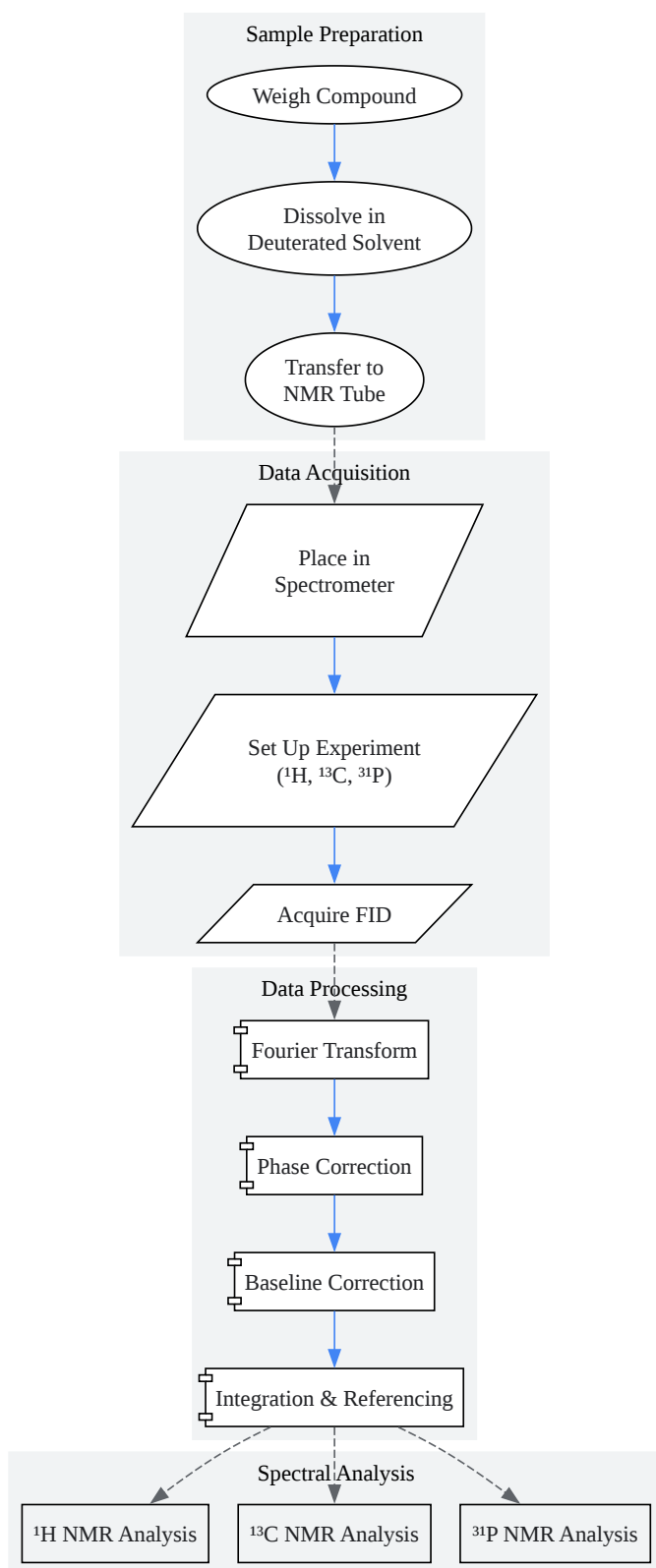
Sample Preparation:

- Accurately weigh approximately 10-20 mg of **3-(diphenylphosphino)-1-propylamine** and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , C_6D_6 , or DMSO-d_6) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

Instrument Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.

- Referencing: Tetramethylsilane (TMS) at δ 0.00 ppm.
- Spectral width: Approximately 15 ppm.
- Number of scans: 8-16, depending on sample concentration.
- $^{13}\text{C}\{^1\text{H}\}$ NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Referencing: Residual solvent peak (e.g., CDCl_3 at δ 77.16 ppm).
 - Spectral width: Approximately 200 ppm.
 - Number of scans: 1024 or more, as ^{13}C has a low natural abundance.
- $^{31}\text{P}\{^1\text{H}\}$ NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Referencing: External 85% H_3PO_4 at δ 0.00 ppm.
 - Spectral width: Approximately 200 ppm.
 - Number of scans: 64-128.



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Figure 2. Workflow for NMR spectral acquisition and analysis.

^1H NMR Spectral Analysis

The ^1H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Based on the analysis of the closely related compound propyl-diphenylphosphine, the following assignments for **3-(diphenylphosphino)-1-propylamine** can be predicted.^[2]

- Phenyl Protons (C_6H_5): These protons will appear as a complex multiplet in the aromatic region, typically between δ 7.20 and 7.60 ppm. The protons ortho to the phosphorus atom are expected to be the most downfield due to the inductive effect and magnetic anisotropy of the phosphorus atom.
- Propyl Chain Protons ($-\text{CH}_2\text{CH}_2\text{CH}_2-$):
 - $-\text{CH}_2-\text{N}$ (C1): The methylene group attached to the nitrogen atom is expected to resonate as a triplet around δ 2.7-2.9 ppm. The signal is split by the adjacent methylene group (C2).
 - $-\text{CH}_2-\text{P}$ (C3): This methylene group, being directly attached to the phosphorus atom, will be influenced by it. It is expected to appear as a multiplet around δ 2.1-2.3 ppm. The coupling to both the adjacent methylene protons (C2) and the ^{31}P nucleus will result in a complex splitting pattern.
 - $-\text{CH}_2-$ (C2): The central methylene group of the propyl chain will be a multiplet, likely in the range of δ 1.6-1.8 ppm, due to coupling with the protons on both C1 and C3.
- Amine Protons ($-\text{NH}_2$): The protons of the primary amine will appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature, but can typically be found between δ 1.0 and 3.0 ppm.

Table 1: Predicted ^1H NMR Spectral Data for **3-(Diphenylphosphino)-1-propylamine**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.20 - 7.60	m	10H	P(C ₆ H ₅) ₂
2.7 - 2.9	t	2H	H ₂ C-N (C1)
2.1 - 2.3	m	2H	H ₂ C-P (C3)
1.6 - 1.8	m	2H	-CH ₂ -H ₂ C-CH ₂ - (C2)
1.0 - 3.0	br s	2H	NH ₂

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insights into their electronic environment. A key feature of this spectrum will be the observation of coupling between the phosphorus nucleus and the carbon atoms (J(P,C)), which is invaluable for definitive assignments. The analysis of propyl-diphenylphosphine provides a strong basis for these assignments.[2]

- Phenyl Carbons (C₆H₅): The phenyl carbons will appear in the aromatic region (δ 120-140 ppm). Due to P-C coupling, the signals for the ipso, ortho, meta, and para carbons will appear as doublets. The ipso-carbon (C1' and C1'') will exhibit the largest coupling constant.
- Propyl Chain Carbons (-CH₂CH₂CH₂-):
 - C1 (-CH₂-N): This carbon, being furthest from the phosphorus atom, will have a chemical shift of around δ 40-45 ppm and will likely show a small or negligible P-C coupling.
 - C3 (-CH₂-P): The carbon directly bonded to phosphorus will show a significant one-bond P-C coupling (¹J(P,C)) and is expected to resonate around δ 30 ppm.[2]
 - C2 (-CH₂-): The central carbon of the propyl chain will appear around δ 20-25 ppm and will exhibit a two-bond P-C coupling (²J(P,C)).[2]

Table 2: Predicted ¹³C NMR Spectral Data for **3-(Diphenylphosphino)-1-propylamine**

Chemical Shift (δ , ppm)	J(P,C) (Hz)	Assignment
~139 (d)	~13	ipso-C (C1', C1'')
~133 (d)	~18	ortho-C (C2', C6', C2'', C6'')
~129 (s)	-	para-C (C4', C4'')
~128 (d)	~6	meta-C (C3', C5', C3'', C5'')
40 - 45	~0	CH ₂ -N (C1)
~30 (d)	~11	CH ₂ -P (C3)
20 - 25 (d)	~17	-CH ₂ -CH ₂ -CH ₂ - (C2)

³¹P NMR Spectral Analysis

³¹P NMR is a highly sensitive technique for probing the electronic environment of the phosphorus atom.[3] For trivalent phosphines like **3-(diphenylphosphino)-1-propylamine**, the chemical shift is expected to be in the upfield region of the spectrum. The ³¹P NMR spectrum of propyl-diphenylphosphine shows a singlet at δ -16.2 ppm.[2] The presence of the amine group in **3-(diphenylphosphino)-1-propylamine** is expected to have a minor electronic effect on the phosphorus atom, so a similar chemical shift is anticipated.

- Expected Chemical Shift: A single peak is expected in the proton-decoupled ³¹P NMR spectrum, likely in the range of δ -15 to -20 ppm, referenced to 85% H₃PO₄. Oxidation of the phosphine to the corresponding phosphine oxide would result in a significant downfield shift to approximately δ +30 to +35 ppm.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **3-(diphenylphosphino)-1-propylamine** will be dominated by vibrations associated with the amine and the diphenylphosphino groups.

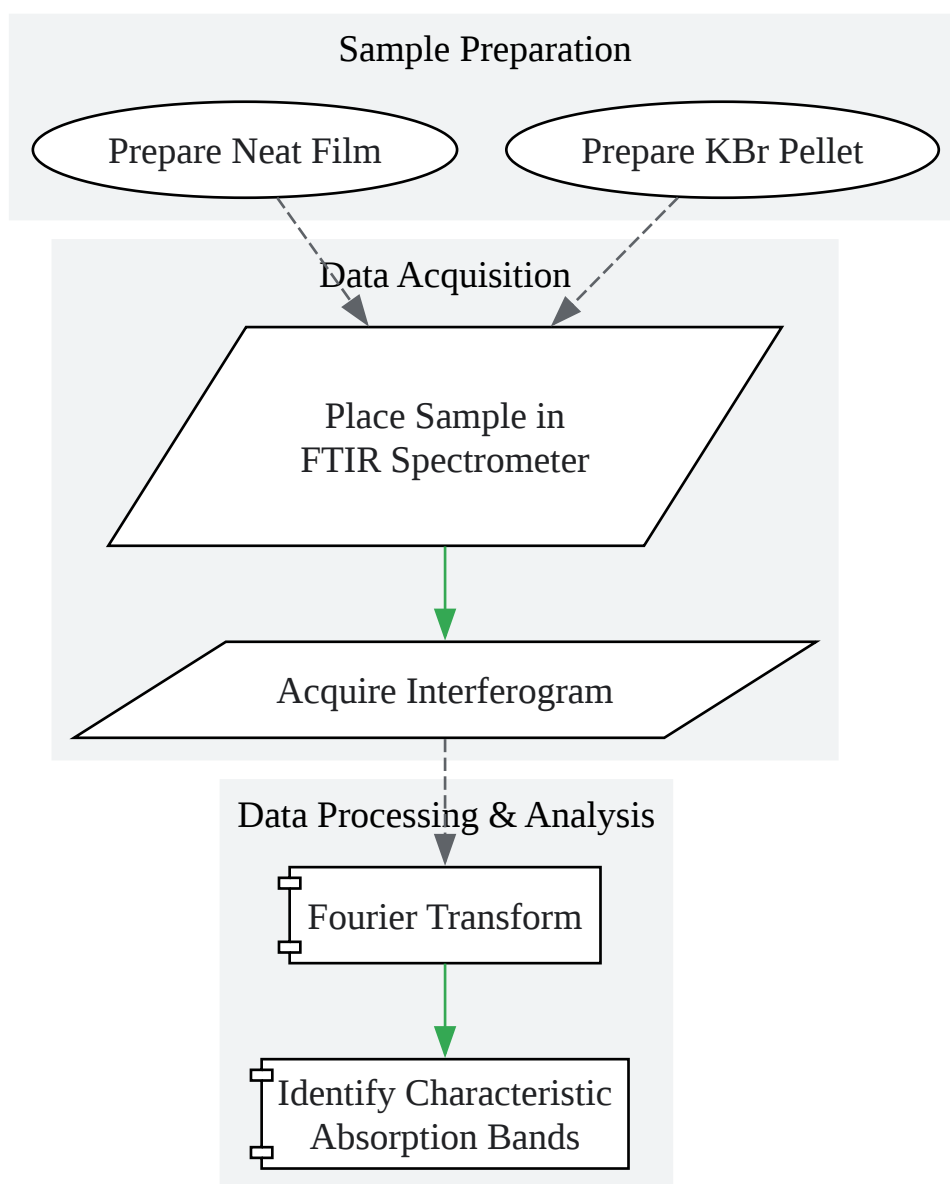
Experimental Protocol: FTIR Spectrum Acquisition

Sample Preparation:

- Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.
- KBr Pellet: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

Instrument Parameters:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.



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Figure 3. Workflow for FTIR spectral acquisition and analysis.

IR Spectral Analysis

The key vibrational modes expected in the IR spectrum of **3-(diphenylphosphino)-1-propylamine** are summarized below.

- **N-H Vibrations:** The primary amine group will give rise to characteristic stretching and bending vibrations.

- N-H Stretch: Two medium-intensity bands are expected in the region of 3400-3250 cm^{-1} , corresponding to the asymmetric and symmetric stretching modes of the N-H bonds.
- N-H Bend (Scissoring): A medium to strong absorption is expected around 1650-1580 cm^{-1} .
- C-H Vibrations:
 - Aromatic C-H Stretch: Multiple sharp, weak to medium bands will appear just above 3000 cm^{-1} (typically 3100-3000 cm^{-1}).
 - Aliphatic C-H Stretch: Medium to strong absorptions will be present just below 3000 cm^{-1} (typically 2960-2850 cm^{-1}), corresponding to the asymmetric and symmetric stretching of the methylene groups in the propyl chain.
- C=C Aromatic Vibrations: Several sharp bands of variable intensity are expected in the 1600-1450 cm^{-1} region due to the stretching vibrations of the carbon-carbon double bonds in the phenyl rings.
- P-C Vibrations: The vibrations involving the phosphorus-carbon bond are typically found in the fingerprint region and can be complex. A characteristic absorption for the P-phenyl linkage is often observed around 1435 cm^{-1} .^[5]
- C-N Stretch: The stretching vibration of the aliphatic carbon-nitrogen bond is expected to appear in the 1250-1020 cm^{-1} range.

Table 3: Predicted IR Absorption Bands for **3-(Diphenylphosphino)-1-propylamine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3250	Medium	N-H stretch (asymmetric and symmetric)
3100 - 3000	Weak-Medium	Aromatic C-H stretch
2960 - 2850	Medium-Strong	Aliphatic C-H stretch
1650 - 1580	Medium-Strong	N-H bend
1600 - 1450	Variable	Aromatic C=C stretch
~1435	Medium	P-Phenyl stretch
1250 - 1020	Medium	C-N stretch

Conclusion

The spectroscopic characterization of **3-(diphenylphosphino)-1-propylamine** by NMR and IR techniques provides a detailed and unambiguous confirmation of its molecular structure. The ¹H and ¹³C NMR spectra, with their characteristic chemical shifts and P-H and P-C coupling patterns, allow for the complete assignment of the propyl and phenyl moieties. ³¹P NMR serves as a direct probe of the phosphorus environment and is an excellent tool for assessing sample purity. Finally, IR spectroscopy confirms the presence of the key amine and diphenylphosphino functional groups. This comprehensive spectral data serves as a crucial reference for scientists utilizing this versatile ligand in synthesis and catalysis, ensuring the integrity of their starting materials and providing a foundation for understanding its coordination chemistry.

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